Lacto-N-difucohexaose

Übersicht

Beschreibung

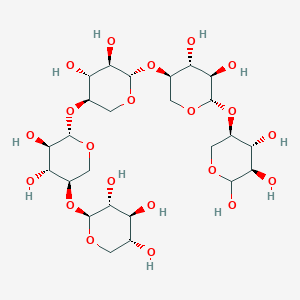

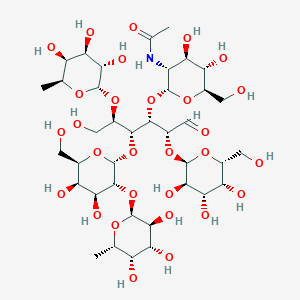

Lacto-N-difucohexaose is an oligosaccharide . It is a di-fucosylated, non-sialylated Galβ1-3GlcNAc core (type 1 core) human milk oligosaccharide . The reducing terminus of the product is derivatized with a fluorescent dye .

Synthesis Analysis

Lacto-N-difucohexaose was synthesized by firstly attaching successive α-fucose residues to the β-galactose residue of LNT with an α-1,2-linkage and then to the β-GlcNAc residue with an α-1,4-linkage . The first synthesis of lacto-N-hexaose (LNH) has been completed using a convergent strategy .Molecular Structure Analysis

The molecular formula of Lacto-N-difucohexaose is C38H65NO29 . Its average mass is 999.912 Da and its monoisotopic mass is 999.364197 Da . The structure of Lacto-N-difucohexaose is complex, with one or two fucosyl units connected to LNT and LNnT through α1,2/3/4 glycosidic bonds .Chemical Reactions Analysis

The fragmentation patterns of hydrazide-conjugated and reductively aminated oligosaccharides, including lacto-N-fucopentaoses and lacto-N-difucohexaoses, produced on collisionally induced dissociation (CID) and ultraviolet photodissociation (UVPD) in a quadrupole ion trap are presented .Physical And Chemical Properties Analysis

The density of Lacto-N-difucohexaose is 1.7±0.1 g/cm³ . Its boiling point is 1365.6±65.0 °C at 760 mmHg . The enthalpy of vaporization is 232.4±6.0 kJ/mol . The flash point is 779.7±34.3 °C . The index of refraction is 1.658 .Wissenschaftliche Forschungsanwendungen

Blood Group Antigen Research

Lacto-N-difucohexaose has been used in research related to blood group antigens. Studies have shown its role in precipitating antibodies against human blood group antigens. For example, lacto-N-difucohexaose I was found to precipitate antibodies against the human Leb blood group antigen, helping to define the specificity of human anti-I cold agglutinins (Zopf & Ginsburg, 1975). Another study explored the use of goat antibodies directed against lacto-N-difucohexaose I, elucidating its specificity in binding to Leb blood group substances (Zopf, Ginsburg, & Ginsburg, 1975).

Human Milk Oligosaccharides

Lacto-N-difucohexaose has been studied as a part of human milk oligosaccharides (HMOs). A study in 1988 discussed the separation of human milk oligosaccharides, including lacto-N-neo-difucohexaose II, by recycling chromatography (Donald & Feeney, 1988). Additionally, earlier research in 1957 highlighted the presence of fucose in oligosaccharides obtained from human milk, including lacto-N-difucohexaose (Malpress & Hytten, 1957).

Diagnostic and Analytical Applications

Lacto-N-difucohexaose has been utilized in developing diagnostic methods. A 1979 study used lacto-N-difucohexaose I in a radioimmunoassay to detect Leb-active oligosaccharides in the urine of pregnant and lactating women, highlighting its diagnostic potential (Zopf et al., 1979).

Glycobiology Research

In the field of glycobiology, lacto-N-difucohexaose has been employed for studying complex carbohydrate structures. For instance, enzymatic synthesis of lacto-N-neohexaose-related Lewis x heptasaccharides and their separation was achieved using lacto-N-difucohexaose (Natunen et al., 1994).

Wirkmechanismus

Zukünftige Richtungen

The safety of Lacto-N-difucohexaose has been evaluated and it can be added to infant formula as a functional ingredient . The complex fucosylated oligosaccharides can be biologically synthesized using enzymatic and cell factory approaches . This opens up future development opportunities for fucosylated LNT and LNnT derivatives .

Eigenschaften

IUPAC Name |

N-[(2R,3R,4R,5S,6R)-2-[(2R,3S,4R,5R)-4-[(2R,3R,4S,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-6-hydroxy-1-oxo-2-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyhexan-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H65NO29/c1-9-18(46)24(52)28(56)35(59-9)64-16(8-44)32(67-38-33(27(55)22(50)14(6-42)63-38)68-36-29(57)25(53)19(47)10(2)60-36)31(15(7-43)65-37-30(58)26(54)21(49)13(5-41)62-37)66-34-17(39-11(3)45)23(51)20(48)12(4-40)61-34/h7,9-10,12-38,40-42,44,46-58H,4-6,8H2,1-3H3,(H,39,45)/t9-,10-,12+,13+,14+,15-,16+,17+,18+,19+,20+,21-,22-,23+,24+,25+,26-,27-,28-,29-,30+,31+,32+,33+,34+,35-,36-,37+,38+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSJVAGXZRSPYJB-UUXGNFCPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(C(C(OC2OC(C(CO)OC3C(C(C(C(O3)C)O)O)O)C(C(C=O)OC4C(C(C(C(O4)CO)O)O)O)OC5C(C(C(C(O5)CO)O)O)NC(=O)C)CO)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@H]([C@H]([C@@H]([C@@H](O1)O[C@@H]2[C@H]([C@H]([C@H](O[C@@H]2O[C@H]([C@@H](CO)O[C@H]3[C@H]([C@@H]([C@@H]([C@@H](O3)C)O)O)O)[C@@H]([C@H](C=O)O[C@@H]4[C@@H]([C@H]([C@H]([C@H](O4)CO)O)O)O)O[C@@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)NC(=O)C)CO)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H65NO29 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

999.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Lacto-N-difucohexaose | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0006580 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Product Name |

Lacto-N-difucohexaose | |

CAS RN |

16789-38-1 | |

| Record name | Lacto-N-difucohexaose I | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016789381 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lacto-N-difucohexaose | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0006580 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.